4-Bromo-N-tert-butyl-3-methylbenzamide

Organic Synthesis Cross-Coupling SAR

4-Bromo-N-tert-butyl-3-methylbenzamide (≥98%, CAS 149105-17-9) features a unique 4-bromo-3-methyl substitution pattern with a sterically hindered N-tert-butyl amide—a motif absent in simpler benzamide analogs. The aryl bromide enables Suzuki-Miyaura cross-couplings for diverse biaryl synthesis, while the tert-butyl group confers metabolic stability to the amide bond. This precisely differentiated building block is irreplaceable for SAR programs; its site-selective reactivity and hydrophobic shielding are inaccessible to generic replacements. Historical precedent for tert-butylbenzamide fungicidal activity against Pyricularia oryzae further positions this scaffold for agrochemical discovery. Procure to ensure experimental reproducibility and unlock diversification unavailable with non-brominated analogs.

Molecular Formula C12H16BrNO
Molecular Weight 270.17 g/mol
CAS No. 149105-17-9
Cat. No. B3104604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-N-tert-butyl-3-methylbenzamide
CAS149105-17-9
Molecular FormulaC12H16BrNO
Molecular Weight270.17 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)NC(C)(C)C)Br
InChIInChI=1S/C12H16BrNO/c1-8-7-9(5-6-10(8)13)11(15)14-12(2,3)4/h5-7H,1-4H3,(H,14,15)
InChIKeyOQIREZZUEPXXKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-N-tert-butyl-3-methylbenzamide CAS 149105-17-9: Procurement-Ready Overview of a Sterically Hindered Benzamide Building Block


4-Bromo-N-tert-butyl-3-methylbenzamide (CAS 149105-17-9) is a synthetic, high-purity (>98% [1]) substituted benzamide characterized by a C12H16BrNO molecular formula (MW 270.17) . It features a sterically hindered N-tert-butyl amide group and an aromatic bromide, positioning it as a versatile building block in medicinal chemistry and organic synthesis . The tert-butyl moiety influences conformation, metabolic stability, and binding affinity , while the bromine atom enables participation in cross-coupling reactions [2]. Its physico-chemical properties include low complexity, a limited number of rotatable bonds, and a defined hydrogen bond donor/acceptor profile [3], which are relevant to drug-likeness and synthetic planning.

4-Bromo-N-tert-butyl-3-methylbenzamide Procurement: Why In-Class Benzamide Substitution is Structurally Inadmissible


Direct substitution with simpler benzamide analogs such as N-tert-butyl-3-methylbenzamide (CAS 42498-33-9) or 4-bromo-N-tert-butylbenzamide (CAS 42498-38-4) is scientifically inadvisable due to the compound's specific 4-bromo-3-methyl substitution pattern. This pattern, combined with the sterically hindered N-tert-butyl amide, is not a common motif and is likely critical for specific intermolecular interactions or synthetic routes . The presence of the bromine atom significantly enhances electrophilic characteristics, enabling nucleophilic substitution and cross-coupling reactions that are inaccessible to non-brominated analogs . Furthermore, SAR studies on benzamide derivatives indicate that the position and nature of substituents on the aromatic ring profoundly influence binding affinity and selectivity for biological targets [1]. Therefore, any generic replacement would alter the compound's unique reactivity profile and potential for site-selective modifications, invalidating experimental reproducibility and procurement specifications.

Quantitative Evidence Guide for 4-Bromo-N-tert-butyl-3-methylbenzamide (CAS 149105-17-9): Comparative Performance Data


Comparative Reactivity: Enhanced Electrophilicity for Cross-Coupling vs. Non-Brominated Analog

The presence of the bromine atom on the aromatic ring significantly enhances the compound's electrophilic characteristics compared to its non-brominated analog, N-tert-butyl-3-methylbenzamide. This enables participation in nucleophilic substitution and palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) that are not possible with the non-brominated analog, which lacks a suitable leaving group . While quantitative kinetic data for this specific compound is not available in the primary literature, the reactivity difference is a fundamental principle of organic chemistry [1].

Organic Synthesis Cross-Coupling SAR

Comparative Steric Hindrance and Conformational Restriction vs. N-Methyl Analog

The N-tert-butyl group provides significantly greater steric bulk and conformational restriction than an N-methyl or N-H amide. This hindrance can influence metabolic stability, binding pocket fit, and selectivity . For example, in related benzamide series, substitution with a tert-butyl group has been shown to alter biological activity profiles, such as in HDAC inhibition where bulkier groups enhance selectivity . While direct comparative data for this exact compound are not found, class-level inference from benzamide SAR studies supports that the tert-butyl group is a critical pharmacophore element not substitutable with smaller alkyl chains [1].

Medicinal Chemistry Conformational Analysis Metabolic Stability

Comparative Binding Affinity: A Case of Negative Evidence vs. Related Benzamides

While BindingDB contains extensive affinity data for various benzamide derivatives, no direct IC50 or Kd values for 4-Bromo-N-tert-butyl-3-methylbenzamide against a specific biological target have been curated in the public domain as of 2025. This is in contrast to other benzamide analogs with reported activities (e.g., IC50 = 31 nM for HDAC1 inhibition for a related compound [1]). The absence of data for this specific compound highlights its status as a novel, less-characterized entity, which may be an advantage for researchers seeking new chemical space or specific off-target profiles [2].

Chemical Biology Binding Affinity Drug Discovery

Comparative Physicochemical Properties for Drug-Likeness Assessment vs. Lead Benzamides

The compound's calculated physicochemical properties provide a baseline for comparison with lead-like benzamide scaffolds. It has a molecular weight of 270.17, 1 hydrogen bond donor, 1 hydrogen bond acceptor, 2 rotatable bonds, and a topological polar surface area (TPSA) of approximately 29.1 Ų (estimated). Compared to a simpler benzamide lead compound (e.g., 2-methylbenzamide, MW 135.16, TPSA 43.1 Ų), it is larger and more lipophilic [1]. Its properties place it in a favorable range for drug-likeness (e.g., Veber rules: rotatable bonds ≤10, TPSA ≤140 Ų), but the bromine atom introduces a heavy halogen that may influence toxicity and metabolic pathways [2].

Drug Design ADME Property Prediction

Procurement-Ready Application Scenarios for 4-Bromo-N-tert-butyl-3-methylbenzamide (CAS 149105-17-9)


Scenario 1: Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Cross-Coupling

The primary application for 4-Bromo-N-tert-butyl-3-methylbenzamide is as an electrophilic partner in palladium-catalyzed cross-coupling reactions. Its aromatic bromide serves as a versatile handle for Suzuki-Miyaura couplings to introduce diverse boronic acids, enabling the construction of complex biaryl systems [1]. This is a critical transformation in medicinal chemistry for exploring structure-activity relationships (SAR) around the benzamide core. The N-tert-butyl group remains intact during these reactions, providing a sterically hindered amide in the final product .

Scenario 2: Late-Stage Functionalization of a Sterically Shielded Amide

The N-tert-butyl group offers significant steric shielding to the amide bond, making it a valuable motif in medicinal chemistry. This compound can be used as a building block where metabolic stability of the amide is desired. It serves as a precursor for synthesizing more complex molecules where the amide is intended to be a stable linker or part of a pharmacophore resistant to enzymatic hydrolysis .

Scenario 3: Development of Novel Fungicidal Agents (Agrochemical Research)

Given the historical precedent for tert-butylbenzamide derivatives exhibiting fungicidal activity against rice blast (Pyricularia oryzae) [2], this specific 4-bromo-3-methyl analog presents a novel scaffold for agrochemical discovery programs. The bromine atom provides a site for further diversification, allowing researchers to synthesize and screen a library of compounds to optimize activity against plant pathogens, leveraging the established class-level efficacy [3].

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